molecular formula C9H10ClN3O3 B14480720 N'-(5-Chloro-2-hydroxy-4-nitrophenyl)-N,N-dimethylmethanimidamide CAS No. 64452-09-1

N'-(5-Chloro-2-hydroxy-4-nitrophenyl)-N,N-dimethylmethanimidamide

Cat. No.: B14480720
CAS No.: 64452-09-1
M. Wt: 243.65 g/mol
InChI Key: WDBYRVJJVMBVIT-UHFFFAOYSA-N
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Description

N’-(5-Chloro-2-hydroxy-4-nitrophenyl)-N,N-dimethylmethanimidamide is a chemical compound characterized by its unique structure, which includes a chloro, hydroxy, and nitro group attached to a phenyl ring, along with a dimethylmethanimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-Chloro-2-hydroxy-4-nitrophenyl)-N,N-dimethylmethanimidamide typically involves the reaction of 5-chloro-2-hydroxy-4-nitroaniline with N,N-dimethylformamide dimethyl acetal. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in a suitable solvent, such as ethanol or methanol, and maintaining the reaction temperature at around 60-80°C for several hours. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of N’-(5-Chloro-2-hydroxy-4-nitrophenyl)-N,N-dimethylmethanimidamide can be scaled up by optimizing the reaction conditions and using larger reaction vessels. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(5-Chloro-2-hydroxy-4-nitrophenyl)-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Amines or hydroxylamines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N’-(5-Chloro-2-hydroxy-4-nitrophenyl)-N,N-dimethylmethanimidamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-(5-Chloro-2-hydroxy-4-nitrophenyl)-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. The presence of the chloro, hydroxy, and nitro groups allows the compound to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with its targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Chloro-2-hydroxy-4-nitrophenyl)-N’-phenylurea
  • 3,4-Dichloro-N-(5-chloro-2-hydroxy-4-nitrophenyl)benzamide

Uniqueness

N’-(5-Chloro-2-hydroxy-4-nitrophenyl)-N,N-dimethylmethanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

64452-09-1

Molecular Formula

C9H10ClN3O3

Molecular Weight

243.65 g/mol

IUPAC Name

N'-(5-chloro-2-hydroxy-4-nitrophenyl)-N,N-dimethylmethanimidamide

InChI

InChI=1S/C9H10ClN3O3/c1-12(2)5-11-7-3-6(10)8(13(15)16)4-9(7)14/h3-5,14H,1-2H3

InChI Key

WDBYRVJJVMBVIT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=NC1=CC(=C(C=C1O)[N+](=O)[O-])Cl

Origin of Product

United States

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